(2-Chloro-benzooxazol-5-yl)-acetic acid methyl ester
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Overview
Description
Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate typically involves the cyclization of 2-aminophenol with appropriate reagents. One common method includes the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide to form benzo[d]oxazole-2-thiol. This intermediate can then be further reacted with methyl chloroacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives .
Scientific Research Applications
Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity. In cancer research, the compound may interfere with cell proliferation pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
Methyl2-(2-chlorobenzo[d]oxazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H8ClNO3 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
methyl 2-(2-chloro-1,3-benzoxazol-5-yl)acetate |
InChI |
InChI=1S/C10H8ClNO3/c1-14-9(13)5-6-2-3-8-7(4-6)12-10(11)15-8/h2-4H,5H2,1H3 |
InChI Key |
FLPVHMOPFRYKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)Cl |
Origin of Product |
United States |
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